4-Methylbenzyl alcohol

Description

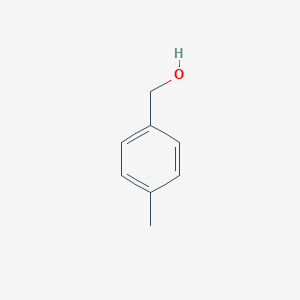

This compound is a methylbenzyl alcohol in which the methyl substituent is para to the hydroxymethyl group. It has a role as a xenobiotic metabolite and a fragrance.

P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTDMTZBNYGUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025574 | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992), White solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS], Solid, White solid; Weak floral aroma | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

423 °F at 760 mmHg (NTP, 1992), 217 °C, 217.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 10 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ether, ethanol, In water, 0.063 M (7,710 mg/L) at 25 °C, 7710 mg/L @ 25 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.978 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.978 g/cu cm at 22 °C | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.053 mm Hg at 25 °C | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ligroin, White crystalline powder | |

CAS No. |

589-18-4, 31831-37-5 | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylene-α-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXZ915A627 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 to 142 °F (NTP, 1992), 61.5 °C, 61 - 62 °C | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Methylbenzyl Alcohol: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl alcohol, also known as p-tolylmethanol, is a versatile aromatic alcohol that serves as a crucial building block and intermediate in various fields of chemical research.[1][2] Its chemical structure, featuring a benzene ring substituted with a methyl group and a hydroxymethyl group, allows for a wide range of chemical transformations, making it a valuable reagent in organic synthesis, medicinal chemistry, and materials science.[1][3][4] This technical guide provides an in-depth overview of the research applications of this compound, complete with experimental protocols, quantitative data, and logical workflow diagrams to support its use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O | [5] |

| Molecular Weight | 122.16 g/mol | [5] |

| CAS Number | 589-18-4 | [5] |

| Appearance | White to pale yellow crystalline powder or needles | [1][5] |

| Melting Point | 59-61 °C | [2] |

| Boiling Point | 217 °C | [2] |

| Solubility | Soluble in methanol, ethanol, and ether. Slightly soluble in water. | [2][6] |

| Purity (typical) | ≥ 99% (GC) | [5] |

Core Research Applications in Organic Synthesis

The primary utility of this compound in research lies in its role as a versatile synthon in organic chemistry. Its hydroxyl group can be readily oxidized or converted into other functional groups, making it a valuable precursor for a variety of molecules.[3][4]

Oxidation to 4-Methylbenzaldehyde

A significant application of this compound is its oxidation to 4-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[2] Palladium-catalyzed aerobic oxidation offers a mild and efficient method for this transformation.

This protocol is adapted from a study on the palladium-mediated oxidation of benzylic alcohols.[6]

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a round-bottom flask, dissolve this compound (30 mg, 0.25 mmol), Pd(OAc)₂ (6.1 mg, 0.03 mmol), and Et₃N (3.5 µL, 0.03 mmol) in 5 mL of THF.[6]

-

Stir the solution at the desired temperature (e.g., 20°C) for a specified time (e.g., 16 hours).[6]

-

Monitor the reaction progress by taking samples at various time points for analysis by NMR.[6]

-

Upon completion, concentrate the reaction mixture under vacuum to obtain the crude product.[6]

-

The conversion percentage can be determined by integrating the methyl signal of 4-methylbenzaldehyde against the methyl signals of both the starting material and the product in the ¹H NMR spectrum.[6]

| Temperature (°C) | Time (h) | Conversion (%) |

| 10 | 16 | 65 |

| 20 | 16 | 76 |

| 40 | 16 | 85 |

| 60 | 16 | 90 |

| 80 | 16 | 92 |

| 20 | 0.5 | 10 |

| 20 | 7 | 55 |

| 20 | 14 | 70 |

| 20 | 16 | 76 |

| 20 | 17 | 78 |

| 20 | 24 | 85 |

Data adapted from a study on the Pd-mediated oxidation of this compound.[6]

Caption: Workflow for the palladium-catalyzed oxidation of this compound.

Esterification Reactions

This compound readily undergoes esterification with carboxylic acids to form 4-methylbenzyl esters, which are valuable in the fragrance and flavor industries.[1] Enzymatic synthesis provides a green alternative to traditional chemical methods.

This protocol is based on a study of the enzymatic synthesis of flavor and fragrance esters.[7]

Materials:

-

This compound

-

Vinyl acetate

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Isooctane (or other suitable organic solvent)

Procedure:

-

To a solution of this compound (1 mmol) in isooctane (10 mL), add vinyl acetate (1.5 mmol) and immobilized lipase (e.g., 10% w/w of substrates).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with shaking.

-

Monitor the conversion of the alcohol to the ester by gas chromatography (GC).

-

Upon reaching the desired conversion, filter off the enzyme.

-

Remove the solvent under reduced pressure to obtain the crude 4-methylbenzyl acetate.

-

Purify the product by silica gel column chromatography if necessary.

While specific yield data for the enzymatic synthesis of 4-methylbenzyl acetate was not detailed in the primary source, the study noted that the conversion yields of various benzyl alcohol derivatives ranged from approximately 17% to 90%, depending on the substrate's structure.[7]

Applications in Pharmaceutical Research

This compound serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] A notable example is its use in the synthesis of the local anesthetic, Lidocaine hydrochloride.[3] While a detailed, multi-step synthesis protocol starting from this compound is complex and proprietary, the logical pathway involves its conversion to a more reactive intermediate that can be coupled with 2,6-dimethylaniline.

Caption: Conceptual pathway for the synthesis of Lidocaine HCl from this compound.

Applications in Materials Science

This compound is utilized as a raw material in the preparation of polymers, such as polycarbonates.[2] The synthesis typically involves the reaction of the alcohol with a carbonyl source, like phosgene or its derivatives, in the presence of a base.

Potential Biological Activities

Research has suggested that this compound may possess antimicrobial and antioxidant properties, although comprehensive studies with quantitative data are limited.[8]

Antimicrobial Activity

Some studies on benzyl alcohol derivatives suggest potential antibacterial activity. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains are not widely reported in the literature. Further research is needed to quantify its antimicrobial efficacy.

Antioxidant Activity

Conclusion

This compound is a highly valuable and versatile compound in chemical research. Its primary strength lies in its utility as a synthetic intermediate, particularly for the preparation of 4-methylbenzaldehyde and various esters. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to incorporate this reagent into their synthetic strategies. While its applications in pharmaceuticals and materials science are established, and its potential biological activities are of interest, further detailed research is required to fully elucidate its capabilities in these areas. This guide serves as a comprehensive resource for professionals in drug development and scientific research, enabling them to leverage the full potential of this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method | EurekAlert! [eurekalert.org]

- 8. sphinxsai.com [sphinxsai.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylbenzyl Alcohol

Introduction

This compound, also known by synonyms such as p-tolylcarbinol and (4-methylphenyl)methanol, is an aromatic organic compound with the chemical formula C8H10O.[1][2][3] It is structurally characterized by a benzyl alcohol core with a methyl group substituted at the para (4-) position of the benzene ring.[2][4] This compound serves as a versatile intermediate and building block in various sectors, including the pharmaceutical, fragrance, and polymer industries.[1][4][5] Notably, it is a key intermediate in the synthesis of the local anesthetic Lidocaine.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key reactions, tailored for a technical audience.

Chemical Identity and Structure

The fundamental identity of this compound is established by its various chemical identifiers and its distinct molecular structure.

Chemical Structure

The structure consists of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to a benzene ring at positions 1 and 4, respectively.

References

An In-depth Technical Guide to the Synthesis of (4-Methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (4-methylphenyl)methanol, a key building block in the pharmaceutical and fine chemical industries. This document details established synthetic protocols, presents quantitative data for comparative analysis, and offers visual representations of the reaction workflows.

Introduction

(4-Methylphenyl)methanol, also known as p-tolylmethanol or 4-methylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₈H₁₀O. Its structure, featuring a benzyl alcohol core with a methyl substituent in the para position, makes it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and specialty polymers. The selection of an appropriate synthetic route is critical and depends on factors such as desired yield, purity, scalability, and available starting materials. This guide explores three primary synthetic strategies: the reduction of 4-methylbenzaldehyde, the Grignard reaction of a 4-methylphenyl organometallic reagent with formaldehyde, and the oxidation of p-xylene.

Synthesis Pathway 1: Reduction of 4-Methylbenzaldehyde

The reduction of 4-methylbenzaldehyde (p-tolualdehyde) is a common and highly efficient method for the synthesis of (4-methylphenyl)methanol. This pathway is favored for its high yields and relatively mild reaction conditions. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones.

Experimental Protocol: Reduction using Sodium Borohydride and Ammonium Sulfate

This protocol details the reduction of 4-methylbenzaldehyde using a sodium borohydride/ammonium sulfate system in wet tetrahydrofuran (THF), which has been reported to provide high yields.

Materials:

-

4-Methylbenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Ammonium Sulfate ((NH₄)₂SO₄)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 mmol of 4-methylbenzaldehyde in a mixture of 3 mL of THF and 0.3 mL of water.

-

To this solution, add 1 mmol of sodium borohydride followed by 1 mmol of ammonium sulfate.

-

Stir the reaction mixture at room temperature for 60 minutes.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent.

-

Upon completion, add 5 mL of water to the reaction mixture and stir for an additional minute.

-

Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

Purify the crude product by short column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to afford pure (4-methylphenyl)methanol.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 96% | |

| Reaction Time | 60 minutes | |

| Purity | High (as determined by TLC and NMR) |

Alternative Protocol: Reduction with Sodium Borohydride in Methanol

A simpler, alternative method involves the use of sodium borohydride in methanol, which is reported to give quantitative yields for the reduction of benzaldehyde derivatives.

Procedure Outline:

-

Dissolve 4-methylbenzaldehyde (1 mmol) in methanol (15 mL).

-

Add sodium borohydride (2 mmol) to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Perform a standard aqueous work-up to isolate the product.

Workflow Diagram

Synthesis Pathway 2: Grignard Reaction

The Grignard reaction provides a powerful method for carbon-carbon bond formation and can be employed to synthesize (4-methylphenyl)methanol. This pathway involves the reaction of a 4-methylphenyl Grignard reagent, such as 4-methylmagnesium bromide, with formaldehyde. The Grignard reagent is typically prepared in situ from the corresponding 4-methylbenzyl halide.

Experimental Protocol: Grignard Reaction with Paraformaldehyde

This protocol is an adapted procedure based on general methods for the synthesis of primary alcohols from Grignard reagents and formaldehyde, using paraformaldehyde as the source of formaldehyde.

Materials:

-

4-Methylbenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal, as initiator)

-

Paraformaldehyde (dried)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 4-methylbenzyl bromide (1 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated as indicated by the disappearance of the iodine color and gentle boiling of the ether. Gentle warming may be required.

-

Once initiated, add the remaining 4-methylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the greyish, cloudy solution at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Formaldehyde and Work-up

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

In a separate flask, gently heat dried paraformaldehyde to depolymerize it into gaseous formaldehyde, which is then passed into the Grignard solution via a tube under a slow stream of nitrogen. Alternatively, add dried paraformaldehyde portionwise directly to the cooled Grignard solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography or distillation to yield (4-methylphenyl)methanol.

Quantitative Data (Expected)

| Parameter | Value (Estimated) |

| Yield | 60-80% |

| Reaction Time | 3-4 hours |

| Purity | >95% after purification |

Note: The quantitative data is estimated based on typical yields for Grignard reactions of this type.

Reaction and Workflow Diagram

Synthesis Pathway 3: Oxidation of p-Xylene

The direct, selective oxidation of p-xylene to (4-methylphenyl)methanol is a challenging transformation. The methyl groups of p-xylene are susceptible to over-oxidation, typically leading to the formation of 4-methylbenzaldehyde, 4-methylbenzoic acid, and ultimately terephthalic acid. Achieving a high yield of the desired alcohol requires careful control of reaction conditions and the use of specific catalytic systems. This route is generally less common for the laboratory-scale synthesis of (4-methylphenyl)methanol compared to the reduction and Grignard pathways due to lower selectivity.

General Considerations

Several catalytic systems have been investigated for the partial oxidation of p-xylene. These often involve transition metal catalysts and various oxidants. However, stopping the oxidation at the alcohol stage is difficult as the alcohol is often more susceptible to oxidation than the starting xylene. Biocatalytic methods have shown some promise in the selective oxidation of p-xylene to this compound, but these are often not as readily scalable as traditional chemical methods.

Due to the challenges in achieving high selectivity and the complexity of the reaction mixtures, a detailed, high-yield experimental protocol for the direct synthesis of (4-methylphenyl)methanol from p-xylene is not as well-established as the other routes. Research in this area is ongoing, focusing on the development of more selective catalysts.

Logical Relationship Diagram

Characterization of (4-Methylphenyl)methanol

Proper characterization of the synthesized (4-methylphenyl)methanol is essential to confirm its identity and purity. The following are key analytical techniques and expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.15 (m, 4H, Ar-H)

-

δ 4.65 (s, 2H, -CH₂OH)

-

δ 2.35 (s, 3H, Ar-CH₃)

-

δ ~1.6 (br s, 1H, -OH) (Note: Chemical shifts can vary slightly depending on the solvent and concentration.)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~138.1 (Ar-C)

-

δ ~137.9 (Ar-C)

-

δ ~129.2 (Ar-CH)

-

δ ~127.3 (Ar-CH)

-

δ ~65.1 (-CH₂OH)

-

δ ~21.1 (Ar-CH₃)

-

Infrared (IR) Spectroscopy

-

Broad O-H stretch: ~3300 cm⁻¹ (characteristic of an alcohol)

-

Aromatic C-H stretch: ~3030-3000 cm⁻¹

-

Aliphatic C-H stretch: ~2920-2860 cm⁻¹

-

Aromatic C=C stretches: ~1600 and ~1450 cm⁻¹

-

C-O stretch: ~1015 cm⁻¹

Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 59-61 °C |

| Boiling Point | 217 °C |

| Molecular Weight | 122.17 g/mol |

Conclusion

A Technical Guide to the Structural Characteristics of p-Tolylcarbinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylcarbinol, systematically known as 1-(4-methylphenyl)ethanol, is an aromatic alcohol with significant applications in the fragrance industry and as a versatile intermediate in organic synthesis.[1] Its structure, comprising a hydroxyl-substituted ethyl group attached to a para-substituted toluene ring, imparts a unique combination of polarity and aromatic character. This document provides a comprehensive technical overview of the core structural, spectroscopic, and chemical characteristics of p-Tolylcarbinol, intended for a scientific audience engaged in research and development.

It is important to distinguish 1-(4-methylphenyl)ethanol (CAS 536-50-5), the primary subject of this guide, from its isomer, (4-methylphenyl)methanol (CAS 589-18-4), which is also sometimes referred to as p-tolylcarbinol. This guide will focus exclusively on the former, also known by synonyms such as α,4-Dimethylbenzyl Alcohol and Methyl-p-tolylcarbinol.

Molecular Structure and Physicochemical Properties

The fundamental identity of p-Tolylcarbinol is defined by its molecular formula and the spatial arrangement of its constituent atoms. These details are summarized below.

Molecular Identity

The molecular structure of p-Tolylcarbinol consists of a chiral center at the carbinol carbon, bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a p-tolyl group.

Caption: Molecular structure of p-Tolylcarbinol (1-(4-methylphenyl)ethanol).

Physicochemical Data

A summary of key quantitative properties of p-Tolylcarbinol is presented in Table 1. The compound is a colorless liquid at room temperature with a mild, floral odor.[1] It is slightly soluble in water but readily soluble in common organic solvents like ethanol and ether.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₂O | [3] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| CAS Number | 536-50-5 | [3][4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Density | 0.987 g/mL at 20 °C | [4] |

| Boiling Point | 218-220 °C | [4] |

| Refractive Index (n20/D) | 1.523 | [4] |

| Water Solubility | Slightly soluble/miscible | [1][5] |

| pKa | 14.56 ± 0.20 (Predicted) | [1] |

Spectroscopic and Structural Characterization

The precise structure of p-Tolylcarbinol is elucidated through various spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The characteristic signals for p-Tolylcarbinol are detailed in Table 2.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.26 | Doublet | ~7.6 | 2H | Ar-H (ortho to CH(OH)CH₃) |

| ~7.15 | Doublet | ~7.6 | 2H | Ar-H (meta to CH(OH)CH₃) |

| ~4.88 | Quartet | ~6.4 | 1H | CH(OH)CH₃ |

| ~2.34 | Singlet | - | 3H | Ar-CH₃ |

| ~1.85 | Singlet (broad) | - | 1H | -OH |

| ~1.48 | Doublet | ~6.8 | 3H | CH(OH)CH₃ |

| (Data compiled from representative spectra in CDCl₃) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~144.8 | Ar-C (quaternary, attached to CH(OH)CH₃) |

| ~131.5 | Ar-C (quaternary, attached to CH₃) |

| ~127.2 | Ar-CH (meta to CH(OH)CH₃) |

| ~121.1 | Ar-CH (ortho to CH(OH)CH₃) |

| ~69.8 | C H(OH)CH₃ |

| ~25.2 | CH(OH)C H₃ |

| ~21.1 | Ar-C H₃ |

| (Data compiled from representative spectra in CDCl₃) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The key absorptions for p-Tolylcarbinol are listed in Table 3. The spectrum is dominated by a strong, broad absorption for the O-H stretch, characteristic of an alcohol, and signals corresponding to the aromatic ring.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3356 | Strong, Broad | O-H stretch (alcohol) |

| ~3025 | Medium | sp² C-H stretch (aromatic) |

| ~2965 | Medium | sp³ C-H stretch (aliphatic) |

| ~1593, 1489 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1086 | Strong | C-O stretch (secondary alcohol) |

| ~824 | Strong | C-H bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alcohols, the molecular ion peak can be weak.[6] Common fragmentation pathways include α-cleavage and dehydration (loss of H₂O).[5][6]

-

Molecular Ion (M⁺): m/z = 136

-

Key Fragments:

-

m/z = 121: [M - CH₃]⁺, loss of the methyl group from the carbinol position via α-cleavage.

-

m/z = 118: [M - H₂O]⁺, loss of water (dehydration).

-

m/z = 117: [M - H₂O - H]⁺

-

m/z = 91: [C₇H₇]⁺, tropylium ion, a common fragment for toluene derivatives.

-

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of chemical compounds. The following sections outline generalized protocols for the synthesis and analysis of p-Tolylcarbinol.

Synthesis Protocol: Reduction of 4'-Methylacetophenone

A common laboratory method for the synthesis of p-Tolylcarbinol is the reduction of the corresponding ketone, 4'-methylacetophenone, using a reducing agent like sodium borohydride (NaBH₄).

Materials:

-

4'-Methylacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 4'-methylacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous residue between diethyl ether and water.

-

Separate the layers and extract the aqueous phase with two additional portions of diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude p-Tolylcarbinol.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Caption: General workflow for the synthesis of p-Tolylcarbinol via reduction.

Analytical Protocols

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified p-Tolylcarbinol.[7]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[7]

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Cap the tube and place it in the NMR spectrometer for analysis.

IR Spectroscopy (Neat Liquid Film):

-

Place a single drop of liquid p-Tolylcarbinol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[3][8]

-

Mount the "sandwich" plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty beam path, then acquire the sample spectrum.

Biological and Chemical Profile

While not a primary pharmaceutical agent, p-Tolylcarbinol possesses properties and applications of interest to the drug development and life sciences sectors.

-

Fragrance and Flavoring: It is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent.[1]

-

Chemical Intermediate: Its hydroxyl group can be readily functionalized, making it a useful building block for the synthesis of more complex molecules.

-

Reported Biological Activity: Some studies have indicated that p-Tolylcarbinol may exhibit antimicrobial and antioxidant properties, which are common among phenolic and aromatic alcohol compounds.[1] However, extensive research into specific mechanisms or signaling pathways is not widely documented.

Caption: Logical relationships of p-Tolylcarbinol's structural features to its applications.

Conclusion

p-Tolylcarbinol (1-(4-methylphenyl)ethanol) is a well-characterized aromatic alcohol. Its structure is definitively confirmed by a combination of NMR, IR, and mass spectrometry, which together provide a unique spectroscopic fingerprint. The presence of a reactive hydroxyl group and a stable aromatic core makes it a valuable compound in both industrial and research settings. The standardized data and protocols presented in this guide serve as a foundational resource for scientists working with this compound.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

4-Methylbenzyl alcohol CAS number 589-18-4

An In-depth Technical Guide to 4-Methylbenzyl Alcohol (CAS 589-18-4)

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 589-18-4, is an aromatic organic compound with significant utility across the chemical, pharmaceutical, and fragrance industries.[1] Also known by synonyms such as p-tolylmethanol, (4-methylphenyl)methanol, and p-toluyl alcohol, it is structurally characterized by a hydroxymethyl group attached to a p-tolyl (4-methylphenyl) moiety.[1][2] This white crystalline solid serves as a versatile building block and intermediate in the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs) like Lidocaine.[1][3] Its applications also extend to the formulation of fragrances, flavors, polymers, and dyes.[4][5][6] This guide provides a comprehensive technical overview of its properties, synthesis, chemical reactivity, biological significance, and experimental protocols relevant to a scientific audience.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in controlled chemical processes. It presents as a white crystalline powder or needles at room temperature.[1][4] It is soluble in common organic solvents like methanol, ethanol, and ether, but shows only slight solubility in water.[4][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 589-18-4 | [1][2][4] |

| Molecular Formula | C₈H₁₀O | [1][2][4] |

| Molecular Weight | 122.16 g/mol | [1][2][4] |

| Appearance | White crystalline powder/needles | [1][4] |

| Melting Point | 59-61 °C | [1][4] |

| Boiling Point | 217-218.4 °C at 760 mmHg | [1][4][8] |

| Density | ~1.0 g/cm³ | [1][9] |

| Flash Point | 105 °C | [1][10] |

| Water Solubility | 7,710 mg/L at 25 °C | [8] |

| logP (Octanol/Water) | 1.50 - 1.6 | [1][2] |

| Polar Surface Area | 20.23 Ų |[1][11] |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Key Features and Shifts | Source(s) |

|---|---|---|

| ¹H NMR | Chemical shifts reported in CDCl₃. Key peaks correspond to methyl (CH₃), methylene (CH₂), and aromatic protons. | [12][13] |

| ¹³C NMR | Chemical shifts reported in CDCl₃. Key peaks correspond to methyl, methylene, and four distinct aromatic carbons. | [2][12] |

| IR Spectroscopy | Data available from NIST, showing characteristic peaks for O-H and C-O stretching and aromatic C-H bending. | [14] |

| Mass Spectrometry | Electron ionization mass spectrum available, showing molecular ion peak and fragmentation pattern. |[14] |

Synthesis and Key Reactions

This compound is primarily synthesized through the reduction of p-tolualdehyde or p-methylbenzoic acid. Its hydroxyl group and aromatic ring are sites for various chemical transformations, including oxidation and esterification.

Experimental Protocol: Synthesis via Reduction

This protocol details the synthesis of this compound from p-tolualdehyde using sodium borohydride, a common and effective laboratory method.[15]

Objective: To synthesize this compound by reducing p-tolualdehyde.

Materials:

-

p-Tolualdehyde (1 mmol)

-

Sodium borohydride (NaBH₄) (2 mmol)

-

Methanol (15 mL)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer)

-

Work-up reagents (water, organic solvent for extraction, drying agent)

Procedure:

-

Dissolve p-tolualdehyde (1 mmol) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Stir the solution at room temperature (approx. 20 °C).

-

Carefully add sodium borohydride (2 mmol) to the solution in portions.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction to completion using an appropriate method (e.g., Thin Layer Chromatography).

-

Upon completion, perform a standard aqueous work-up to quench the excess reagent and extract the product.

-

Isolate and purify the final product, this compound. The reaction typically proceeds with a quantitative yield.[15]

Experimental Protocol: Palladium-Mediated Oxidation

This protocol describes the oxidation of this compound to 4-methylbenzaldehyde using a palladium catalyst.[16]

Objective: To oxidize this compound to 4-methylbenzaldehyde.

Materials:

-

This compound (30 mg, 0.25 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (6.1 mg, 0.03 mmol)

-

Triethylamine (Et₃N) (3.5 µL, 0.03 mmol)

-

Tetrahydrofuran (THF) (5 mL)

-

NMR tube and deuterated solvent for analysis

Procedure:

-

Combine this compound (30 mg), Pd(OAc)₂ (6.1 mg), and Et₃N (3.5 µL) in a reaction vessel.

-

Add tetrahydrofuran (5 mL) to dissolve the reagents.

-

Stir the solution at room temperature (20 °C) for 16-24 hours.

-

Take samples periodically for monitoring (e.g., after 7, 14, 16, and 24 hours).

-

For analysis, concentrate a sample to dryness under vacuum.

-

Analyze the resulting crude mixture by ¹H NMR to determine the conversion percentage by integrating the methyl signals of the starting material and the aldehyde product.[16]

Applications in Research and Drug Development

The utility of this compound spans several high-value sectors, primarily driven by its role as a versatile chemical intermediate.

-

Pharmaceutical Intermediate: One of its most critical roles is as an intermediate in the synthesis of Lidocaine hydrochloride, a widely used local anesthetic.[1][3] Its specific molecular structure is essential for building the final API. It is also used in the development of other drug compounds.[1]

-

Fragrances and Flavors: The compound possesses a mild, floral aroma, making it a valuable ingredient in perfumes, cosmetics, and food flavorings.[5][11]

-

Polymer Chemistry: It serves as a raw material for the preparation of certain polycarbonates and resins, contributing to the performance and durability of these materials.[4][5]

-

Organic Synthesis: In a laboratory setting, it is a common starting material or reagent for producing other chemicals, such as 4-methylbenzaldehyde and various esters.[6][7]

Biological Activity and Metabolism

While this compound is primarily used in chemical synthesis, its interactions with biological systems are relevant for toxicology, drug metabolism, and environmental science.

Toxicology Profile

The compound is classified as a skin and eye irritant.[17][18] Acute toxicity data is summarized below.

Table 3: Acute Toxicological Data for this compound

| Test | Species | Route | Value (LD₅₀) | Source(s) |

|---|---|---|---|---|

| Acute Toxicity | Rat | Oral | 3900 mg/kg | [18][19] |

| Acute Toxicity | Mouse | Oral | 1400 mg/kg | [9] |

| Acute Toxicity | Rabbit | Dermal | >5 g/kg |[9][19] |

Metabolic Pathways

This compound is a known xenobiotic metabolite, and its biotransformation has been studied, particularly in microorganisms.[2] In Pseudomonas putida, it is metabolized via an oxidative pathway that serves as a model for the environmental breakdown of aromatic compounds.

Studies on Pseudomonas putida CSV86 indicate that the metabolism of benzyl alcohol derivatives proceeds through oxidation to the corresponding aldehyde and then to the carboxylic acid (benzoate).[20] This aromatic acid subsequently induces a lower regulon that funnels the metabolite into the catechol ortho-cleavage pathway for complete degradation.[20] In mammals, this compound is a known pulmonary metabolite of p-xylene.[2] While direct interactions with specific mammalian signaling pathways are not well-documented, structurally related compounds are known to modulate pathways like PI3K/Akt, suggesting a potential area for future investigation.[21]

Conclusion

This compound (CAS 589-18-4) is a compound of significant industrial and scientific importance. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate in pharmaceuticals, fragrances, and materials science. For researchers and drug development professionals, a thorough understanding of its chemical behavior, biological profile, and associated experimental methodologies is essential for leveraging its full potential in creating novel products and advancing scientific discovery.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C8H10O | CID 11505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 589-18-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. scent.vn [scent.vn]

- 9. p-tolylmethanol | CAS#:589-18-4 | Chemsrc [chemsrc.com]

- 10. para-cresyl alcohol, 589-18-4 [thegoodscentscompany.com]

- 11. Showing Compound this compound (FDB021764) - FooDB [foodb.ca]

- 12. bmse000520 this compound at BMRB [bmrb.io]

- 13. This compound(589-18-4) 1H NMR [m.chemicalbook.com]

- 14. Benzenemethanol, 4-methyl- [webbook.nist.gov]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. sciforum.net [sciforum.net]

- 17. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.com [fishersci.com]

- 20. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

4-Methylbenzyl alcohol molecular weight and formula

An In-depth Technical Guide on 4-Methylbenzyl Alcohol

This guide provides an overview of the fundamental physicochemical properties of this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Physicochemical Data

This compound, also known as (4-methylphenyl)methanol or p-tolylcarbinol, is an organic compound with the chemical formula C8H10O. Its molecular structure consists of a benzyl alcohol core with a methyl group substituted at the para position of the benzene ring.

Quantitative Molecular Data

The molecular weight and formula are critical parameters for any chemical compound, forming the basis for stoichiometric calculations, analytical characterization, and spectroscopic analysis. A summary of these key quantitative identifiers for this compound is presented below.

| Parameter | Value | Reference |

| Chemical Formula | C8H10O | [1][2][3] |

| Average Molecular Weight | 122.167 g/mol | [1] |

| Monoisotopic Molecular Weight | 122.073164942 g/mol | |

| Molecular Weight (Alternate) | 122.16 g/mol | [2][3][4] |

Logical Relationship of Molecular Properties

The relationship between the common name, chemical formula, and molecular weight of this compound is a fundamental concept in chemistry. The name provides a descriptive identifier, the formula gives the elemental composition, and the molecular weight offers a quantitative measure of its mass.

Figure 1: Conceptual flow from name to molecular weight.

References

An In-depth Technical Guide to p-Tolylmethanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolylmethanol, also known as 4-methylbenzyl alcohol, is an aromatic alcohol that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. It includes detailed experimental protocols for both its historical synthesis via the Cannizzaro reaction and modern reductive methods. The physical, chemical, and spectroscopic properties of p-tolylmethanol are summarized in tabular format for easy reference. Furthermore, this guide explores its applications as a building block in the synthesis of valuable compounds, with a focus on its potential relevance to drug development.

Introduction

p-Tolylmethanol (Figure 1) is a primary aromatic alcohol characterized by a benzyl alcohol core with a methyl group substituted at the para position of the benzene ring. Its utility in organic chemistry stems from the reactivity of the hydroxyl group and the overall molecular scaffold, making it a valuable precursor in the fragrance industry and in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide delves into the historical origins of this compound and provides detailed procedural information for its preparation in a laboratory setting.

Figure 1: Chemical Structure of p-Tolylmethanol

Caption: Structure of p-Tolylmethanol.

Discovery and Historical Context

The discovery of p-tolylmethanol is intrinsically linked to the elucidation of the Cannizzaro reaction by the Italian chemist Stanislao Cannizzaro in 1853.[1][2] While Cannizzaro's initial experiments focused on the disproportionation of benzaldehyde in the presence of a strong base to yield benzyl alcohol and benzoic acid, this reaction was soon found to be applicable to other non-enolizable aldehydes.[1][2]

The synthesis of p-tolylmethanol is a direct application of this reaction using p-tolualdehyde as the substrate. In the presence of a concentrated base, one molecule of p-tolualdehyde is reduced to p-tolylmethanol, while a second molecule is oxidized to p-toluic acid. This method represented the first viable route to this and other similar aromatic alcohols.

The mid-19th century was a transformative period in organic chemistry, with chemists beginning to unravel the structures of aromatic compounds. The Cannizzaro reaction provided a fundamental tool for the interconversion of functional groups and was crucial in the characterization of aromatic aldehydes and the synthesis of their corresponding alcohols and carboxylic acids.

Physicochemical and Spectroscopic Data

The physical and chemical properties of p-tolylmethanol are well-characterized. This data is essential for its handling, purification, and use in synthesis.

Table 1: Physicochemical Properties of p-Tolylmethanol

| Property | Value | Reference(s) |

| CAS Number | 589-18-4 | [3] |

| Molecular Formula | C₈H₁₀O | [3] |

| Molecular Weight | 122.16 g/mol | [3] |

| Appearance | White crystalline solid | |

| Melting Point | 59-61 °C | |

| Boiling Point | 217 °C | [3] |

| Density | 1.01 g/cm³ | |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. |

Table 2: Spectroscopic Data for p-Tolylmethanol

| Spectrum Type | Key Features |

| ¹H NMR | δ ~2.3 (s, 3H, CH₃), ~4.6 (s, 2H, CH₂), ~7.2-7.3 (m, 4H, Ar-H) |

| ¹³C NMR | δ ~21 (CH₃), ~65 (CH₂), ~127, ~129, ~137, ~140 (Ar-C) |

| IR (cm⁻¹) | ~3300 (O-H stretch), ~2920 (C-H stretch), ~1515 (C=C stretch, aromatic), ~1015 (C-O stretch) |

Experimental Protocols

Historical Synthesis: The Cannizzaro Reaction

This protocol is based on the original disproportionation reaction for non-enolizable aldehydes.

Experimental Workflow: Cannizzaro Reaction

Caption: General workflow for the Cannizzaro reaction of p-tolualdehyde.

Materials:

-

p-Tolualdehyde

-

Potassium hydroxide (KOH) pellets

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in a minimal amount of water to create a concentrated solution.

-

To the stirred KOH solution, add p-tolualdehyde. The reaction is typically exothermic.

-

Stir the mixture vigorously at room temperature overnight. The mixture may solidify.

-

After the reaction is complete, add water to dissolve the potassium p-toluate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether. The p-tolylmethanol will partition into the ether layer, while the potassium p-toluate remains in the aqueous layer.

-

Separate the layers. The organic layer contains the p-tolylmethanol.

-

Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield crude p-tolylmethanol.

-

Purify the p-tolylmethanol by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).

-

To isolate the p-toluic acid, cool the aqueous layer from step 6 in an ice bath and acidify with concentrated hydrochloric acid.

-

The p-toluic acid will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

-

The crude p-toluic acid can be purified by recrystallization.

Modern Synthesis: Reduction of p-Tolualdehyde

Modern methods for the synthesis of p-tolylmethanol from p-tolualdehyde typically involve the use of hydride reducing agents, which offer high yields and selectivity.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones.[4]

Experimental Workflow: Sodium Borohydride Reduction

Caption: Workflow for the sodium borohydride reduction of p-tolualdehyde.

Materials:

-

p-Tolualdehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve p-tolualdehyde in methanol or ethanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate under reduced pressure to afford the crude p-tolylmethanol.

-

Purify the product by recrystallization or column chromatography.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids.[5][6] Due to its high reactivity with protic solvents, this reaction must be carried out under anhydrous conditions.

Materials:

-

p-Tolualdehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve p-tolualdehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the p-tolualdehyde solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

-

Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with additional diethyl ether or THF.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield p-tolylmethanol. The product can be further purified if necessary.

Applications in Drug Development

p-Tolylmethanol serves as a valuable building block in the synthesis of various pharmaceutical compounds. The tolyl moiety is a common structural motif in a number of drugs. While direct incorporation of p-tolylmethanol may not always be the primary synthetic route, its derivatives, such as p-tolyl bromide or p-tolyl Grignard reagents, which can be prepared from p-tolylmethanol, are frequently used.

A notable example where the p-tolyl group is a key structural feature is in the class of selective estrogen receptor modulators (SERMs), such as Tamoxifen and Raloxifene . Although the synthesis of these complex molecules involves multiple steps, the p-tolyl group is a crucial component of their pharmacophore. The synthetic strategies for these drugs often involve the coupling of a p-tolyl-containing fragment.